molecular formula C7H10N2O2 B560706 5-Methoxy-3,6-dimethylpyrazin-2-ol CAS No. 100868-54-0

5-Methoxy-3,6-dimethylpyrazin-2-ol

Cat. No.: B560706
CAS No.: 100868-54-0
M. Wt: 154.169
InChI Key: MDESLBKIILQKFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxy-3,6-dimethylpyrazin-2-ol is a heterocyclic organic compound with the molecular formula C7H10N2O2 It is a derivative of pyrazinol, characterized by the presence of methoxy and dimethyl substituents on the pyrazinol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-3,6-dimethylpyrazin-2-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method is the condensation of 3,6-dimethyl-2-pyrazinone with methanol in the presence of an acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the methoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and catalyst concentration, would be carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-3,6-dimethylpyrazin-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The methoxy and dimethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazinol oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5-Methoxy-3,6-dimethylpyrazin-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Methoxy-3,6-dimethylpyrazin-2-ol involves its interaction with specific molecular targets. The methoxy and dimethyl groups play a crucial role in its binding affinity and selectivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dimethyl-2-methoxypyrazine
  • 2,5-Dimethyl-3-methoxypyrazine
  • 2,3-Dimethyl-5-methoxypyrazine

Uniqueness

5-Methoxy-3,6-dimethylpyrazin-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to other methoxypyrazines, it may exhibit different reactivity and biological activities, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

5-methoxy-3,6-dimethyl-1H-pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-4-6(10)8-5(2)7(9-4)11-3/h1-3H3,(H,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDESLBKIILQKFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C(=O)N1)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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